molecular formula C18H18N2Na2O18S2 B3102844 Sulfo-EGS CAS No. 142702-32-7

Sulfo-EGS

Cat. No.: B3102844
CAS No.: 142702-32-7
M. Wt: 660.5 g/mol
InChI Key: IYBKWXQWKPSYDT-UHFFFAOYSA-L
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Description

Sulfo-ethylene glycol bis(sulfosuccinimidylsuccinate) (Sulfo-EGS) is a water-soluble, membrane-impermeable chemical crosslinker widely used in biochemical and structural biology studies. Its structure comprises two sulfosuccinimidyl ester groups linked by an ethylene glycol spacer, enabling efficient conjugation between primary amines (e.g., lysine residues) in proteins . Key features include:

  • Reversible crosslinking: Cleavable via hydroxylamine treatment (pH 8.5, 37°C for 3–6 hours), allowing recovery of modified proteins .
  • Spacer length: 16.1 Å, suitable for bridging lysine residues at intermediate distances .
  • Applications: Oligomerization studies (e.g., desmosomal cadherins , EGFR dimerization ), stabilization of protein complexes (e.g., HGF/c-MET ), and gas-phase protein structural analysis .

This compound is preferred for extracellular or surface-exposed protein interactions due to its inability to penetrate cell membranes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sulfo-EGS is synthesized by reacting ethylene glycol bis(succinimidyl succinate) with sulfonic acid. The reaction typically involves the use of solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to dissolve the reactants. The reaction conditions are carefully controlled to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise addition of reactants, temperature control, and purification steps to obtain high-purity this compound. The final product is usually stored desiccated at low temperatures to prevent hydrolysis .

Chemical Reactions Analysis

Primary Amine Crosslinking

Sulfo-EGS contains two sulfo-N-hydroxysuccinimide (NHS) ester groups that react selectively with primary amines (ε-amines of lysine residues or N-terminal α-amines) to form stable amide bonds.

Reaction Conditions :

  • pH Range : 7.0–9.0 (optimal at pH 8.0 for rapid kinetics) .

  • Temperature : Typically performed at 4–25°C to minimize protein denaturation.

  • Solubility : Water-soluble, eliminating the need for organic solvents .

Mechanism :

  • NHS Ester Activation : The sulfo-NHS esters react with deprotonated amines in a nucleophilic substitution reaction.

  • Amide Bond Formation : Each NHS ester forms a covalent bond with an amine group, releasing N-hydroxysuccinimide (NHS) as a byproduct .

  • Spacer Arm Flexibility : The 12-atom ethylene glycol spacer (16.1 Å length) allows crosslinking between spatially separated amines .

Competing Hydrolysis :
NHS esters undergo hydrolysis in aqueous solutions, producing inactive succinic acid derivatives. Hydrolysis rates increase with:

  • Higher pH (>9.0)

  • Dilute Protein Concentrations (<1 mg/mL)

Reversible Crosslink Cleavage

The ethylene glycol spacer arm contains two ester bonds that can be cleaved under alkaline conditions, enabling recovery of crosslinked proteins.

Cleavage Protocol :

ParameterValue
Reagent 0.5–1.0 M hydroxylamine
pH 8.5
Temperature 37°C
Duration 3–6 hours

Products :

  • Two protein fragments with terminal amide bonds.

  • Ethylene glycol released as a byproduct .

Reaction Optimization Parameters

Critical factors influencing this compound efficiency include pH, concentration, and buffer composition.

ParameterOptimal ValueEffect on Reaction Efficiency
pH 8.0Maximizes amine reactivity while minimizing hydrolysis
Crosslinker Concentration 1–5 mMHigher concentrations increase crosslinking yield but risk over-conjugation
Buffer PBS or HEPESAvoid amine-containing buffers (e.g., Tris, glycine)

Gas-Phase Crosslinking (Research Example)

In a study using ion/ion reactions, this compound facilitated intramolecular crosslinking of ubiquitin in the gas phase. Key findings:

  • Crosslinked Ions : [M+7H+this compound]⁶⁺ ions lost sulfo-NHS moieties upon collisional activation, confirming covalent bond formation .

  • CID Analysis : Crosslinked y-ions (e.g., y₃₇*) retained both linked residues, enabling proximity mapping of protein 3D structures .

Experimental Workflow :

  • Crosslinking : Ubiquitin reacted with this compound in solution.

  • Electrospray Ionization : Generated [M+7H+this compound]⁶⁺ ions.

  • Collision-Induced Dissociation (CID) : Cleaved sulfo-NHS groups to confirm crosslinks .

Comparison with Analogous Crosslinkers

FeatureThis compoundEGS (Non-sulfonated)
Solubility Water-solubleRequires DMSO/DMF
Membrane Permeability ImpermeablePermeable (intracellular use)
Cleavability Hydroxylamine-sensitiveIdentical cleavage mechanism

Limitations and Mitigation

  • Hydrolysis Sensitivity : Prepare fresh solutions and avoid prolonged storage in aqueous buffers .

  • Specificity : Non-targeted amine reactivity may lead to unintended crosslinks. Use lower concentrations (1–2 mM) for controlled labeling .

Scientific Research Applications

Sulfo-EGS (ethylene glycol bis(sulfosuccinimidyl succinate)) is a water-soluble, homobifunctional crosslinker frequently employed in biological studies and immunotechnologies . It contains two N-hydroxysuccinimide (NHS) ester groups that react with primary amines, such as those found in lysine residues or at the N-termini of proteins and peptides, to form stable amide bonds . this compound is utilized for a variety of applications, including protein conjugation, crosslinking, and surface immobilization . The presence of a cleavable ester linkage in the spacer arm allows for the reversal of crosslinking under alkaline conditions, typically using hydroxylamine .

Scientific Research Applications

This compound is a valuable tool in scientific research due to its ability to crosslink proteins and peptides, modify protein structure, and facilitate the study of protein interactions .

Protein Conjugation and Crosslinking: this compound is extensively used to conjugate proteins and peptides for various applications, such as creating immunogens, labeling proteins, and studying protein-protein interactions .

  • Immunotechnologies: this compound is used in the preparation of conjugates for immunotechnologies, including immunoassays . The crosslinker can link antigens to carrier proteins to generate antibodies or to label antibodies for detection purposes.
  • Structural Studies : this compound can be used to obtain conjugates for structural studies, such as examining receptors and ligand interactions .
  • Protein Interactions: this compound assists in reticulating proteins, whether in solution or when immobilized, to study complexes and interactions . It has been used to stabilize protein complexes for downstream analysis, such as mass spectrometry .
  • Oligomeric Conjugates: this compound can be used in the creation of polypeptide oligomers .
  • Surface Immobilization: this compound can immobilize proteins or peptides on surfaces such as polystyrene or glass for immunoassays and biosensors . It can also graft peptides onto gels for chromatographic separations or haptens onto cells and particles for diagnostics .

Case Studies

  • FepA Studies: this compound has been used to study the surface loop motion of E. coli ferric enterobactin receptor (FepA) . Site-directed mutagenesis revealed that this compound reacts with specific lysine residues in FepA, leading to the formation of cross-linked products. Crosslinking with this compound affected the ability of cells expressing FepA to bind 59FeEnt, reducing both the affinity and binding capacity .
  • Mycobacteria Growth Indicator Tube (MGIT): The BACTEC MGIT 960 system, used for tuberculosis diagnosis, has been evaluated alongside the GenoType MTBDRsl test for detecting drug resistance .
  • Gas-Phase Crosslinking: this compound has been employed in gas-phase crosslinking experiments to study protein structure and dynamics . Ion/ion reactions involving this compound have been used to create covalent linkages between polypeptide ions, providing distance constraints for structural analysis .
  • Hsp90 Interactions: this compound has been used to identify binding partners of heat shock protein 90 (Hsp90) in cells .

Mechanism of Action

Sulfo-EGS exerts its effects through the formation of covalent bonds between its sulfo-NHS ester groups and primary amines on target molecules. This crosslinking mechanism is facilitated by the spacer arm, which provides flexibility and distance between the reactive groups. The crosslinks formed are reversible at pH 8.5 using hydroxylamine, allowing for controlled studies of molecular interactions .

Comparison with Similar Compounds

Comparison with Similar Crosslinking Compounds

Structural and Functional Properties

The table below summarizes Sulfo-EGS and its analogs based on reactive groups, spacer length, and applications:

Compound Reactive Groups Spacer Length (Å) Solubility Optimal pH Key Applications
This compound NHS esters 16.1 Water-soluble 7.0–7.5 Oligomerization, extracellular crosslinking
Sulfo-SADP NHS ester + aryl azide 13.9 Water-soluble 7.0–7.5 Site-specific inhibition (e.g., cytochrome b(558) )
BS³ (Bis(sulfosuccinimidyl) suberate) NHS esters 11.4 Water-soluble 7.0–7.5 Short-range crosslinking (e.g., PLB pentamers )
DSP (Dithiobis(succinimidyl propionate)) NHS esters 12.0 Organic-soluble 7.0–7.5 Intracellular crosslinking, CLEC stabilization
DMP (Dimethyl pimelimidate) Imidoesters 9.2 Water-soluble 8.5–9.0 RNA-protein interactions, low stability

Key Observations :

  • Spacer Length : this compound (16.1 Å) outperforms shorter crosslinkers (e.g., BS³, 11.4 Å) in bridging lysines within flexible domains, as seen in PLB-(24–52) pentamer stabilization .
  • Inhibitory Potency : Sulfo-SADP inhibits cytochrome b(558) O₂⁻ production at 25 μM, whereas this compound requires 400 μM due to the absence of an aryl azide group for targeted binding .
  • Reversibility: this compound and Sulfo-SADP are cleavable, unlike non-NHS crosslinkers like DMP .

Crosslinking Efficiency and Stability

Table 2: Functional Comparison in Model Systems

Study Compound Concentration Outcome Reference
Cytochrome b(558) inhibition Sulfo-SADP 25 μM 50% inhibition of O₂⁻ production
This compound 400 μM 50% inhibition of O₂⁻ production
HGF/c-MET complex formation This compound 0.55–2.2 nM Dose-dependent increase in complex formation
CLEC stabilization (HheG V46K) DSP 4 mM Tm = 53°C (highest stability)
This compound 20 mM Tm = 52°C (moderate stability)

Key Findings :

  • Dose Dependency: this compound enhances HGF/c-MET complex formation at nanomolar concentrations, demonstrating high affinity for extracellular targets .
  • CLEC Stability : DSP achieves higher thermal stability (Tm = 53°C) at lower concentrations (4 mM) compared to this compound (20 mM required for Tm = 52°C), likely due to its shorter spacer (12 Å vs. 16.1 Å) better matching lysine distances in HheG crystals .

Context-Dependent Behavior

  • Gas-Phase Reactions : this compound forms electrostatic "hanging" crosslinks (e.g., modifying Lys48 in ubiquitin) rather than covalent bonds in ion/ion reactions, highlighting its sensitivity to protein conformation and charge states .
  • Mutant-Specific Effects: In Erv2p mutants lacking dimerization motifs, this compound fails to crosslink monomers, confirming its reliance on pre-existing oligomeric structures .

Biological Activity

Sulfo-EGS (sulfonated ethylene glycol bis(succinimidyl succinate)) is a water-soluble, homobifunctional cross-linker that has been widely utilized in biochemical research for its ability to facilitate the study of protein interactions and conformational changes. This article provides a detailed examination of the biological activity of this compound, including its mechanisms of action, applications in various studies, and significant findings from relevant research.

This compound primarily targets primary amines , which include lysine residues on proteins. The cross-linking occurs through the formation of stable covalent bonds between two proteins or between different sites on the same protein. This reaction is facilitated by the NHS-ester groups present in this compound, which react with the amino groups to form stable amide bonds. The cross-linking can significantly alter the conformation and functionality of proteins, providing insights into their structural dynamics and interactions.

Cross-Linking Studies

  • FepA Protein Interactions : A study demonstrated that this compound effectively cross-linked FepA, a protein involved in iron transport in bacteria. Site-directed mutagenesis revealed that this compound reacted with specific lysine residues (K332 and K483), leading to significant conformational changes in FepA upon ligand binding. The binding affinity for ferric enterobactin decreased dramatically (80-fold) after treatment with this compound, indicating that cross-linking can impair functional interactions within the protein .
  • GPVI Dimerization : In another study involving platelets, this compound was used to investigate the dimerization of glycoprotein VI (GPVI). The cross-linking reaction was performed at varying concentrations, and subsequent analysis showed that GPVI dimerizes at the cell surface, which is crucial for its role in platelet activation .
  • Ubiquitin Cross-Linking : Research involving ubiquitin revealed that this compound could facilitate cross-linking between lysine residues within the protein. This study utilized advanced mass spectrometry techniques to analyze the products of cross-linking reactions, confirming that this compound effectively forms covalent bonds between specific lysine pairs (Lys27-Lys29 and Lys48-Lys63) under gas-phase conditions .

Applications in Biological Research

This compound has been employed in various experimental setups to elucidate protein-protein interactions, conformational dynamics, and oligomerization processes:

  • Chemical Cross-Linking Assays : These assays are crucial for studying complex biological systems where direct observation of interactions is challenging. By using this compound, researchers can stabilize transient interactions and analyze them using techniques like SDS-PAGE and mass spectrometry .
  • Structural Biology : The ability to cross-link proteins allows for detailed structural analysis using techniques such as X-ray crystallography or NMR spectroscopy. By stabilizing specific conformations or complexes, researchers can gain insights into the structural basis of protein function.

Data Summary

The following table summarizes key findings from studies utilizing this compound:

Study FocusKey FindingsImpact on Biological Activity
FepA ProteinCross-linking reduced ferric enterobactin bindingImpaired functional interactions
GPVI DimerizationDimerization observed at cell surfaceEssential for platelet activation
UbiquitinCross-linking between specific lysine residuesInsights into ubiquitin's structural dynamics

Case Studies

  • FepA Functionality : In a detailed experiment assessing FepA's functionality post-cross-linking with this compound, researchers found that not only did binding affinity decrease significantly, but also that the capacity for ligand transport was compromised by approximately 50% .
  • Platelet Activation : A study involving platelet activation showed that GPVI's dimerization could be quantitatively assessed through cross-linking with this compound, leading to a deeper understanding of its role in hemostasis and thrombosis .

Q & A

Basic Research Questions

Q. How should I design experiments using Sulfo-EGS for protein crosslinking in cell surface studies?

  • Methodological Answer :

  • Step 1 : Prepare cells (e.g., 3 × 10⁵ cells/well in a 6-well plate) and culture in high-calcium medium to stabilize cell-surface proteins .
  • Step 2 : Use this compound at concentrations between 0.55–2.2 nM (optimal range varies by cell type; see dose-response testing below). Incubate at 37°C for 30–60 minutes .
  • Step 3 : Quench crosslinking with 20 mM Tris-HCl (pH 7.5) and lyse cells for downstream analysis (e.g., Western blot, proximity assays) .
  • Key Considerations : Ensure membrane impermeability by validating intracellular protein exclusion via SDS-PAGE .

Q. What protocols are recommended for reversing this compound crosslinks to recover protein functionality?

  • Methodological Answer :

  • Reversal Conditions : Treat crosslinked samples with 0.5 M hydroxylamine (pH 8.5) at 37°C for 3–6 hours. Monitor reversal efficiency via SDS-PAGE or activity assays (e.g., lactase dehydrogenase retains ~60% activity post-reversal) .
  • Validation : Use negative controls (no hydroxylamine) to confirm cleavage specificity.

Advanced Research Questions

Q. How can I optimize this compound concentration for studying protein oligomerization in heterogeneous cell lines?

  • Methodological Answer :

  • Dose-Response Testing : Test concentrations from 0.1–5.0 nM. For example, in glioma cells (Ln18, Ln229, U118), 2.2 nM this compound maximized HGF/c-MET complex detection without oversaturating .
  • Cell-Specific Adjustments : Account for surface protein density (e.g., higher concentrations may be needed for low-abundance targets). Use flow cytometry to quantify target availability pre-crosslinking .

Q. How should I address contradictions in crosslinking efficiency data between studies?

  • Methodological Answer :

  • Troubleshooting Framework :

Compare Buffers : Ensure identical pH (8.5 optimal) and ionic strength, as this compound reactivity is pH-sensitive .

Control for Temperature : Crosslinking at 37°C vs. room temperature alters reaction kinetics .

Validate Antibodies : Use epitope-specific antibodies (e.g., biotinylated HGF antibodies) to avoid detection artifacts .

  • Statistical Validation : Apply ANOVA to assess variability across replicates or cell lines, as shown in HGF/c-MET studies .

Q. What strategies improve reproducibility when using this compound in multi-laboratory studies?

  • Methodological Answer :

  • Standardized Protocols : Document exact reagent sources, incubation times, and quenching methods (e.g., Tris-HCl vs. glycine) .
  • Inter-Lab Calibration : Share positive controls (e.g., pre-crosslinked protein standards) to harmonize Western blot or ELISA readouts .
  • Data Transparency : Publish raw SDS-PAGE gels and quantification methods in supplementary materials to enable cross-validation .

Q. Data Analysis & Validation

Q. How do I distinguish specific this compound crosslinking artifacts from true protein interactions?

  • Methodological Answer :

  • Negative Controls : Include samples without this compound and/or with non-reactive analogs (e.g., EGS without sulfonation).
  • Competition Assays : Pre-treat cells with excess free amine groups (e.g., glycine) to block non-specific crosslinking .
  • Mass Spectrometry : Confirm crosslinked partners via tryptic digest and peptide sequencing .

Properties

IUPAC Name

disodium;1-[4-[2-[4-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-4-oxobutanoyl]oxyethoxy]-4-oxobutanoyl]oxy-2,5-dioxopyrrolidine-3-sulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O18S2.2Na/c21-11-7-9(39(29,30)31)17(27)19(11)37-15(25)3-1-13(23)35-5-6-36-14(24)2-4-16(26)38-20-12(22)8-10(18(20)28)40(32,33)34;;/h9-10H,1-8H2,(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYBKWXQWKPSYDT-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)OC(=O)CCC(=O)OCCOC(=O)CCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2Na2O18S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30720921
Record name Disodium 1,1'-{ethane-1,2-diylbis[oxy(1,4-dioxobutane-4,1-diyl)oxy]}bis(2,5-dioxopyrrolidine-3-sulfonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30720921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

660.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142702-32-7
Record name Disodium 1,1'-{ethane-1,2-diylbis[oxy(1,4-dioxobutane-4,1-diyl)oxy]}bis(2,5-dioxopyrrolidine-3-sulfonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30720921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethylene glycol disuccinate bis(sulfo-N-succinimidyl) ester sodium salt
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Retrosynthesis Analysis

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Min. plausibility 0.01
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